molecular formula C16H15BrN2O B11522113 3-(4-bromophenyl)-2,2-dimethyl-2,3-dihydroquinazolin-4(1H)-one CAS No. 84770-66-1

3-(4-bromophenyl)-2,2-dimethyl-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B11522113
CAS No.: 84770-66-1
M. Wt: 331.21 g/mol
InChI Key: DQOQCMQXBOGZGD-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-2,2-dimethyl-2,3-dihydroquinazolin-4(1H)-one is an organic compound belonging to the quinazolinone family This compound features a quinazolinone core with a bromophenyl group at the 3-position and two methyl groups at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-2,2-dimethyl-2,3-dihydroquinazolin-4(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromoaniline and 2,2-dimethyl-1,3-dioxane-4,6-dione.

    Formation of Intermediate: The 4-bromoaniline undergoes a condensation reaction with the dioxane derivative to form an intermediate.

    Cyclization: The intermediate then undergoes cyclization under acidic or basic conditions to form the quinazolinone core.

    Purification: The final product is purified using recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-2,2-dimethyl-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions include various substituted quinazolinones, which can be further functionalized for specific applications.

Scientific Research Applications

Chemistry

In chemistry, 3-(4-bromophenyl)-2,2-dimethyl-2,3-dihydroquinazolin-4(1H)-one is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a pharmacophore. It can be modified to create derivatives with biological activity, such as enzyme inhibitors or receptor antagonists.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic effects. They may exhibit activity against various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-2,2-dimethyl-2,3-dihydroquinazolin-4(1H)-one and its derivatives depends on their specific targets. Generally, these compounds can interact with proteins, enzymes, or receptors, leading to inhibition or activation of biological pathways. The bromophenyl group and the quinazolinone core play crucial roles in binding to the target molecules.

Comparison with Similar Compounds

Similar Compounds

    3-Phenyl-2,2-dimethyl-2,3-dihydroquinazolin-4(1H)-one: Lacks the bromine atom, which may affect its reactivity and biological activity.

    3-(4-Chlorophenyl)-2,2-dimethyl-2,3-dihydroquinazolin-4(1H)-one: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.

    3-(4-Methylphenyl)-2,2-dimethyl-2,3-dihydroquinazolin-4(1H)-one: Contains a methyl group instead of bromine, which can influence its interactions with biological targets.

Uniqueness

The presence of the bromine atom in 3-(4-bromophenyl)-2,2-dimethyl-2,3-dihydroquinazolin-4(1H)-one imparts unique reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for further research and development in various scientific fields.

Properties

CAS No.

84770-66-1

Molecular Formula

C16H15BrN2O

Molecular Weight

331.21 g/mol

IUPAC Name

3-(4-bromophenyl)-2,2-dimethyl-1H-quinazolin-4-one

InChI

InChI=1S/C16H15BrN2O/c1-16(2)18-14-6-4-3-5-13(14)15(20)19(16)12-9-7-11(17)8-10-12/h3-10,18H,1-2H3

InChI Key

DQOQCMQXBOGZGD-UHFFFAOYSA-N

Canonical SMILES

CC1(NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)Br)C

solubility

12.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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